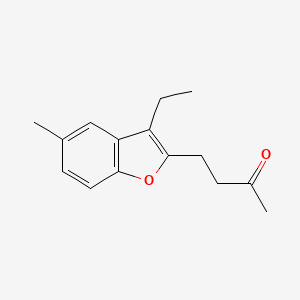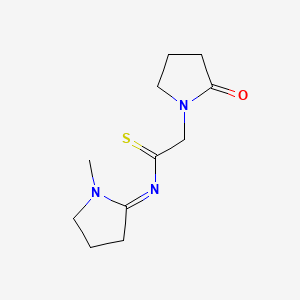
N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide, commonly known as MPET, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). It is a small molecule that has shown promising results in various scientific research applications.
Mécanisme D'action
MPET acts as a competitive inhibitor of N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide, preventing the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis. MPET has also been shown to increase the levels of GLP-1 and GIP in the blood, further enhancing their effects on glucose metabolism.
Biochemical and Physiological Effects:
MPET has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It also reduces blood glucose levels and improves lipid metabolism. MPET has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MPET is a small molecule that is relatively easy to synthesize, making it a useful tool for studying the role of N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide in glucose metabolism. Its selectivity for this compound over other peptidases also makes it a valuable research tool. However, MPET has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are several areas of future research that could be pursued with MPET. One potential direction is the development of more potent and selective N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide inhibitors based on the structure of MPET. Another area of interest is the investigation of the effects of MPET on other physiological systems, such as the immune system and the gut microbiome. MPET could also be used in combination with other drugs to enhance their effects on glucose metabolism. Finally, the safety and efficacy of MPET in human clinical trials should be further investigated.
Méthodes De Synthèse
The synthesis of MPET involves a series of chemical reactions, starting with the condensation of 2-pyrrolidone with methylamine to form N-methyl-2-pyrrolidone. This compound is then reacted with ethyl chloroacetate to form N-methyl-2-pyrrolidone-2-ethyl ester. The final step involves the reaction of N-methyl-2-pyrrolidone-2-ethyl ester with thioacetamide to form MPET. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
MPET has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide is an enzyme that plays a key role in glucose metabolism, and its inhibition by MPET has been shown to improve glucose tolerance and insulin sensitivity in animal models. MPET has also been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
N-(1-methylpyrrolidin-2-ylidene)-2-(2-oxopyrrolidin-1-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-6-2-4-9(13)12-10(16)8-14-7-3-5-11(14)15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCZFMOGMRMAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NC(=S)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126647-17-4 |
Source


|
| Record name | 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

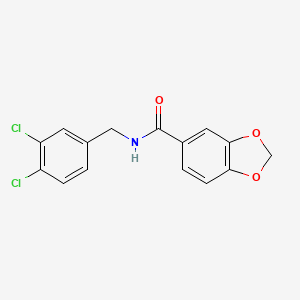

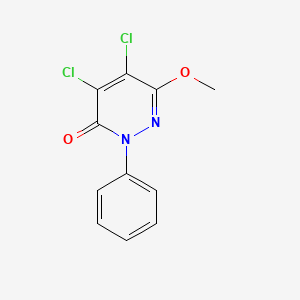
![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)
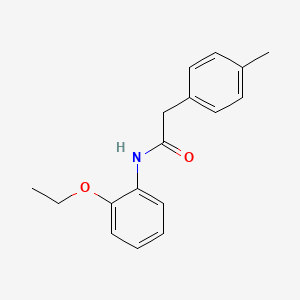

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
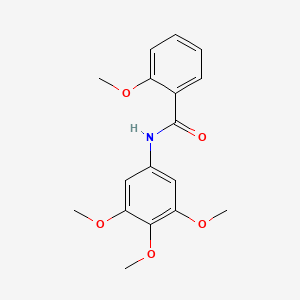
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
